molecular formula C9H10Cl2O4S B13000483 4,5-Dichloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid

4,5-Dichloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid

Cat. No.: B13000483
M. Wt: 285.14 g/mol
InChI Key: WEYNQLSGIIRYQW-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid is a thiophene derivative. Thiophene is a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid typically involves the condensation of thiophene derivatives with appropriate substituents. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dichloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid: Similar structure with a methoxy group instead of an ethoxy group.

    Thieno[3,2-b]thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

4,5-Dichloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry .

Properties

Molecular Formula

C9H10Cl2O4S

Molecular Weight

285.14 g/mol

IUPAC Name

4,5-dichloro-3-(2-ethoxyethoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H10Cl2O4S/c1-2-14-3-4-15-6-5(10)8(11)16-7(6)9(12)13/h2-4H2,1H3,(H,12,13)

InChI Key

WEYNQLSGIIRYQW-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=C(SC(=C1Cl)Cl)C(=O)O

Origin of Product

United States

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